molecular formula C13H10F2O4 B508042 Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate CAS No. 438220-32-7

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B508042
CAS No.: 438220-32-7
M. Wt: 268.21g/mol
InChI Key: IPYDJIIRBUKCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is a fluorinated furan carboxylate derivative characterized by a 2,4-difluorophenoxy substituent linked via a methylene group to the furan ring. This article compares the target compound with similar derivatives to elucidate structure-activity relationships (SARs) and functional trends.

Properties

IUPAC Name

methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDJIIRBUKCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Key Properties
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate (Target) C₁₃H₁₀F₂O₄ 2,4-Difluorophenoxy-methyl Predicted planar geometry; electron-withdrawing fluorine substituents may enhance solubility and intermolecular stacking .
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₉FN₂O₅ 2-Fluoro-4-nitrophenyl Planar structure; high crystallinity due to aromatic stacking interactions. Soluble in acetone/ethanol .
Methyl 5-(hydroxymethyl)furan-2-carboxylate C₇H₈O₄ Hydroxymethyl Polar substituent increases hydrophilicity; isolated from natural sources (e.g., Streptomyces) .
Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate C₁₂H₈Cl₂O₃ 2,4-Dichlorophenyl Chlorine substituents enhance lipophilicity; SMILES: COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl .


Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluorine, chlorine) improve crystallinity and stacking interactions, as seen in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .
  • Polar substituents (e.g., hydroxymethyl) increase solubility in polar solvents but reduce membrane permeability .
  • Halogenated analogs (fluoro, chloro) exhibit varied bioactivity depending on substituent electronegativity and steric effects.

Key Observations :

  • Nitro-substituted derivatives show promise in antimycobacterial applications but require structural optimization for potency .
  • Hydroxyl/methoxy groups correlate with antioxidant and antiviral activities, likely due to hydrogen-bonding capabilities .
  • Fluorine substituents (as in the target compound) are hypothesized to improve metabolic stability and target affinity compared to chlorine analogs .

Crystallographic and Hirshfeld Surface Analysis

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits a planar molecular geometry with dominant π-π stacking (C···C contacts: 8.9%) and weak CH···O bonds .

Biological Activity

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications while highlighting relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring with a methyl ester group and a difluorophenoxy methyl substituent. Its molecular formula is C13H10F2O4C_{13}H_{10}F_2O_4, and it has a molecular weight of 270.21 g/mol. The presence of the difluorophenoxy group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.

Synthesis

The synthesis of this compound typically involves the esterification of 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid with methanol under reflux conditions. This reaction can be catalyzed by various acids to enhance yield and purity. The compound can also be synthesized via alternative methods, including microwave-assisted synthesis, which can reduce reaction times and improve efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The difluorophenoxy group enhances binding affinity through both electronic effects and steric interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma). For instance, one study reported an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL to lower values depending on the specific bacterial strain tested .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Studies : In studies involving various furan derivatives, compounds with similar structures demonstrated varying levels of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like difluorophenoxy was linked to enhanced activity .
  • Antibacterial Studies : A study highlighted the antibacterial potency of furan derivatives against Staphylococcus aureus, demonstrating that structural modifications could significantly influence biological efficacy .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityReference
Methyl 5-(4-cyanophenyl)furan-2-carboxylateStructureAnticancer
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateStructureAntimicrobial
Methyl furan-2-carboxylateStructureModerate cytotoxicity

This compound stands out due to its unique difluorophenoxy group, which enhances its biological activities compared to other furan derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.